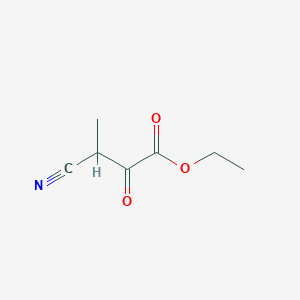![molecular formula C15H18ClNO3 B2839297 Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate CAS No. 952905-85-0](/img/structure/B2839297.png)
Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate” is a chemical compound used in proteomics research . It has a molecular formula of C15H18ClNO3 and a molecular weight of 295.77 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the search results. The molecular weight is known to be 295.77 , but other properties such as melting point, boiling point, solubility, and stability are not provided.Wissenschaftliche Forschungsanwendungen
Methyl [1-(Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetateoyl)piperidin-4-YL]acetate has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as chiral amines, heterocyclic compounds, and peptides. It has also been used as a reagent in the synthesis of substituted benzamides, which are used in the treatment of various diseases. Additionally, it has been used in the synthesis of various organic compounds, such as phenylthioureas, which are used in the treatment of certain cancers.
Wirkmechanismus
Methyl [1-(Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetateoyl)piperidin-4-YL]acetate acts as a catalyst in the synthesis of various compounds. It facilitates the reaction between the starting materials, such as Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetateoyl chloride and piperidine, and the final product. The reaction is acid-catalyzed, meaning that the presence of an acid, such as hydrochloric acid, is required for the reaction to take place. The acid acts as a proton donor, providing protons to the reactants, which allows the reaction to occur.
Biochemical and Physiological Effects
Methyl [1-(Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetateoyl)piperidin-4-YL]acetate has not been studied extensively in terms of its biochemical and physiological effects. However, some studies have indicated that the compound may have some effects on the body. In one study, the compound was found to inhibit the growth of human breast cancer cells in vitro. Additionally, the compound has been found to have antifungal properties, suggesting that it may have some potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl [1-(Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetateoyl)piperidin-4-YL]acetate has several advantages when used in lab experiments. It is relatively inexpensive and readily available. Additionally, it is relatively stable and can be stored for long periods of time without degradation. The compound is also relatively safe to handle, as it has low toxicity. However, it is important to note that the compound is a strong acid, and it should be handled with care.
Zukünftige Richtungen
The use of methyl [1-(Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetateoyl)piperidin-4-YL]acetate in scientific research is still in its infancy. However, there are a number of potential future directions for the compound. It could be used in the synthesis of novel compounds, such as peptides, heterocyclic compounds, and chiral amines. Additionally, it could be used in the synthesis of organic compounds for therapeutic applications, such as cancer treatments. Furthermore, the compound could be used in the development of new drugs or drug delivery systems. Finally, further research could be conducted to explore the biochemical and physiological effects of the compound.
Synthesemethoden
Methyl [1-(Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetateoyl)piperidin-4-YL]acetate can be synthesized by reacting Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetateoyl chloride with piperidine in an acid-catalyzed reaction. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The reaction is carried out in a solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at room temperature.
Eigenschaften
IUPAC Name |
methyl 2-[1-(4-chlorobenzoyl)piperidin-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-20-14(18)10-11-6-8-17(9-7-11)15(19)12-2-4-13(16)5-3-12/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNCYRUNPVNUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2839214.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2839216.png)


![Methyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2839220.png)

![8-(3-Fluorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2839224.png)
![N-[2-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2839225.png)


![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2839229.png)
![2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2839235.png)
![6-[[4-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2839236.png)
